
2-Fluorophenylacetic acid
Overview
Description
2-Fluorophenylacetic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of phenylacetic acid, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenylacetic acid can be synthesized through several methods. One common approach involves the halogenation of phenylacetic acid. This process typically uses fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Fluorophenylacetic acid is primarily used as an intermediate in the synthesis of bioactive pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and analgesic drugs. For instance, it has been incorporated into the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) that target pain and inflammation pathways.
Case Study:
Research has demonstrated the effectiveness of this compound derivatives in enhancing the pharmacological properties of NSAIDs. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of novel analogs that exhibited improved anti-inflammatory activity compared to their parent compounds .
Organic Synthesis
Building Block for Complex Molecules:
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique fluorine substitution enhances reactivity and selectivity in chemical reactions.
Data Table: Synthetic Applications
Agricultural Chemicals
Formulation of Agrochemicals:
The compound is also significant in formulating agrochemicals, contributing to the development of effective herbicides and pesticides. Its fluorine atom enhances biological activity and selectivity against target pests.
Case Study:
A study explored the synthesis of fluorinated herbicides derived from this compound, demonstrating increased efficacy against resistant weed species compared to traditional herbicides .
Biochemical Research
Enzyme Interaction Studies:
Researchers utilize this compound to study enzyme interactions and metabolic pathways. This compound aids in understanding biological processes and identifying potential therapeutic targets.
Data Table: Research Applications
Application | Focus Area | Findings |
---|---|---|
Enzyme Kinetics | Interaction with Cyclooxygenase | Inhibition studies conducted |
Metabolic Pathway Analysis | Fluoroacetate Metabolism | Insights into metabolic flux |
Material Science
Development of Novel Materials:
In material science, this compound is employed to develop advanced materials such as coatings and polymers. Its unique chemical properties enhance durability and performance.
Case Study:
Research on polymer composites incorporating this compound has shown improvements in thermal stability and mechanical strength, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-Fluorophenylacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Phenylacetic acid: The parent compound without the fluorine substitution.
4-Fluorophenylacetic acid: A positional isomer with the fluorine atom at the para position.
3-Fluorophenylacetic acid: Another positional isomer with the fluorine atom at the meta position.
Uniqueness: 2-Fluorophenylacetic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers and the parent compound .
Biological Activity
2-Fluorophenylacetic acid (CAS Number: 451-82-1) is an organic compound with notable biological activity. Its structure consists of a fluorinated phenyl group attached to an acetic acid moiety, which contributes to its reactivity and interaction with biological systems. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
Property | Value |
---|---|
Molecular Formula | C₈H₇FO₂ |
Molecular Weight | 154.14 g/mol |
Melting Point | 60-62 °C |
Boiling Point | 259.6 °C |
Density | 1.3 g/cm³ |
Log P (octanol/water) | 1.36 |
Anticancer Potential
Recent studies have highlighted the cytotoxic effects of platinum(IV) complexes incorporating halogenated phenylacetic acids, including this compound. These complexes were tested against various cancer cell lines, demonstrating significant cytotoxicity.
- Cytotoxicity Results : In vitro studies revealed that complexes containing this compound exhibited enhanced biological activity compared to other derivatives. For example, one complex showed a GI50 value of 0.7 nM in the Du145 prostate cancer cell line, making it significantly more potent than cisplatin (GI50 = 1200 nM) .
The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can induce apoptosis, making it a potential candidate for further development in cancer therapy.
Pharmacokinetics and Toxicology
This compound is characterized by good gastrointestinal absorption and permeability across biological membranes, indicating its potential as an orally bioavailable drug candidate . However, the compound's safety profile must be thoroughly evaluated through toxicological studies.
Study on Platinum(IV) Complexes
In a study assessing the efficacy of various platinum(IV) complexes with different ligands, including this compound, researchers found that these complexes displayed superior activity against several cancer types:
- Cell Lines Tested : HT29 (colon), U87 (glioblastoma), MCF-7 (breast), A2780 (ovarian), H460 (lung), and Du145 (prostate).
- Findings : The platinum complex with this compound showed a remarkable potency in the Du145 cell line, suggesting its potential use as a chemotherapeutic agent .
Application in Drug Development
A research team utilized this compound as a starting material for synthesizing novel compounds aimed at treating resistant cancer forms. The derivatives demonstrated varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells, indicating their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-fluorophenylacetic acid in laboratory settings?
- Methodological Answer : this compound (CAS 451-82-1) is commonly synthesized via coupling reactions or decarboxylation of fluoromalonate derivatives. For example, coupling this compound with amines using standard peptide bond formation protocols (e.g., EDC/HOBt) yields derivatives like methyl 2-(2-fluorophenylacetamido)acetate . Decarboxylation of intermediates, such as 2-fluoro-2-arylacetic acid derivatives, requires controlled conditions to avoid side reactions (e.g., benzyl fluoride formation) . Document experimental steps rigorously, including stoichiometry, solvent systems, and purification methods (e.g., column chromatography), to ensure reproducibility .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm the carboxylic acid and fluorine moieties .
- NMR : H NMR (CDCl₃) shows signals for aromatic protons (~7.0–7.4 ppm) and the methylene group adjacent to the carbonyl (~3.6–3.7 ppm) .
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified analytical standards .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, rinse with soap and water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation.
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) to improve amide bond formation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene facilitates decarboxylation .
- Purification : Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to isolate high-purity products.
- Yield Tracking : Quantify intermediates via LC-MS to identify bottlenecks.
Q. What challenges arise in analyzing the stability of this compound under varying storage conditions?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis detects decomposition products (e.g., fluorobenzaldehyde via oxidation) .
- pH-Dependent Stability : Use phosphate buffers (pH 3–9) to assess hydrolysis rates; acidic conditions may promote decarboxylation .
- Light Sensitivity : Store in amber vials and monitor UV-Vis spectra for photodegradation.
Q. How does the fluorine substituent influence the biological activity of this compound in drug design?
- Methodological Answer :
- Bioisosteric Effects : Fluorine enhances metabolic stability and membrane permeability. For instance, 2-fluorophenylacetamido derivatives exhibit improved antibacterial activity due to reduced enzymatic degradation .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in target assays (e.g., cyclooxygenase inhibition for NSAID development) .
- Computational Modeling : Density Functional Theory (DFT) studies reveal electronic effects of fluorine on carboxylate pKa and binding affinity .
Properties
IUPAC Name |
2-(2-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTRFSADOICSSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060007 | |
Record name | Benzeneacetic acid, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451-82-1 | |
Record name | (2-Fluorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Fluorophenylacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451821 | |
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Record name | 451-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401 | |
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Record name | Benzeneacetic acid, 2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.544 | |
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Record name | 2-Fluorophenylacetic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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